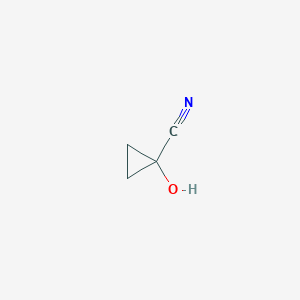
乙酰维拉帕米
描述
依他维林是一种从罂粟碱衍生而来的合成生物碱。它主要以其血管扩张和解痉作用而闻名。盐酸依他维林是医疗应用中最常见的形式。 它是一种小分子药物,作为外周血管扩张剂和平滑肌松弛剂,在治疗涉及平滑肌痉挛性收缩的疾病方面特别有效 .
科学研究应用
作用机制
依他维林通过抑制丙二酸脱羧酶的活性来发挥其作用,丙二酸脱羧酶是一种参与儿茶酚胺合成的酶。它通过阻断钙通道,特别是L型钙通道,直接松弛平滑肌。这种作用减少了钙离子进入肌肉细胞的流入,导致肌肉松弛。 依他维林还作为5-HT2和D2受体的拮抗剂,有助于其血管扩张作用 .
生化分析
Biochemical Properties
Ethaverine is a derivative of papaverine and it inhibits cardiac L-type calcium channels . It serves as a peripheral vasodilator and antispasmodic agent . Ethaverine can be used for research of peripheral vascular disease .
Cellular Effects
Ethaverine hydrochloride reduces catecholamine secretion in PC12 cells by blocking L-type voltage-sensitive Ca2+ channels . It also decreases dopamine content in PC12 cells by inhibiting the activity of tyrosine hydroxylase (TH), with an IC50 of 1.4 μM .
Molecular Mechanism
The mode of action of Ethaverine involves impeding the entry of calcium ions into cells. This is accomplished by binding to the calcium ion channels, thereby hindering the passage of calcium ions through the cell membrane . By binding to these channels, Ethaverine not only blocks calcium influx but also thwarts the activation of other calcium-dependent processes, including cell signaling pathways .
Temporal Effects in Laboratory Settings
Ethaverine hydrochloride causes a significant increase in cochlear potential in guinea pigs when administered intravenously at doses of 2-10 mg/kg .
Dosage Effects in Animal Models
In animal models, Ethaverine hydrochloride inhibits atrioventricular conduction and heart rate in anesthetized dogs when administered intravenously at doses of 1 and 10 mg/kg .
Metabolic Pathways
Ethaverine hydrochloride inhibits the activity of monoamine oxidase (MAO) in mouse brain, with an IC50 of 25.5 μM .
准备方法
盐酸依他维林是通过一系列化学反应从鸦片生物碱开始合成的。合成路线通常包括以下步骤:
初始烷基化: 起始材料进行烷基化以引入乙氧基。
环化: 然后将中间产物环化形成异喹啉结构。
最终烷基化: 进一步烷基化引入额外的乙氧基以完成依他维林的合成。
盐酸盐形成: 最终产物被转化为其盐酸盐形式用于医疗用途
化学反应分析
依他维林经历各种化学反应,包括:
氧化: 依他维林可以被氧化形成醌衍生物。
还原: 它可以被还原形成二氢衍生物。
取代: 依他维林可以进行亲核取代反应,特别是在乙氧基处。
水解: 乙氧基可以在酸性或碱性条件下水解形成羟基衍生物。
相似化合物的比较
依他维林经常与其他血管扩张剂和解痉剂进行比较,例如罂粟碱和芹菜素:
属性
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWYFYXTIWQBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
985-13-7 (hydrochloride) | |
| Record name | Ethaverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023009 | |
| Record name | Ethaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-47-5 | |
| Record name | 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethaverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2HC19DYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)






